5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core.
Mechanism of Action
Target of Action
The compound, also known as F0679-0009, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
F0679-0009 acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 by F0679-0009 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the induction of apoptosis, particularly in cancer cells that rely on rapid cell division .
Pharmacokinetics
The compound’s efficacy against various cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of F0679-0009’s action is the inhibition of cell proliferation . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also demonstrated moderate activity against HepG-2 with an IC50 range of 48 to 90 nM . These results suggest that F0679-0009 could be a promising candidate for cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base . The reaction conditions often include refluxing in solvents such as xylene or butanol, with the addition of bases like sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially unique properties .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial properties.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits a range of biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-17(22-10-6-1-2-7-11-22)13-23-14-20-18-16(19(23)26)12-21-24(18)15-8-4-3-5-9-15/h3-5,8-9,12,14H,1-2,6-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBUHOFGPANYHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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